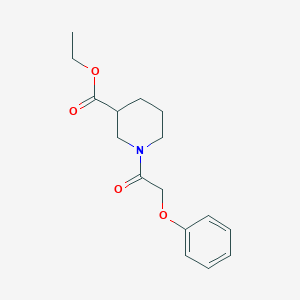

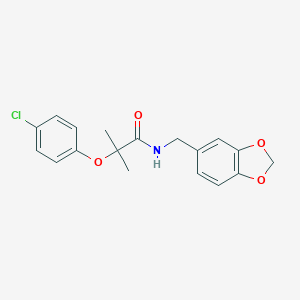

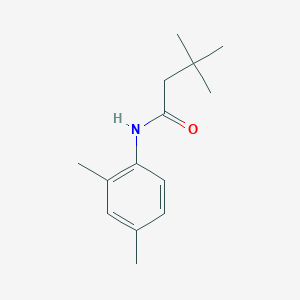

![molecular formula C23H28N2O4 B263165 N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide](/img/structure/B263165.png)

N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide, also known as DMQD, is a compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. DMQD is a synthetic compound that was first synthesized in 2012 by a group of researchers at the University of California, San Francisco.

Wirkmechanismus

N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide inhibits CK2 by binding to the ATP-binding site of the enzyme. This results in a decrease in CK2 activity, leading to changes in the phosphorylation state of its downstream targets. The downstream effects of CK2 inhibition by N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide are complex and depend on the specific targets of the enzyme in different cell types.

Biochemical and Physiological Effects:

N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide has been shown to modulate the activity of several ion channels and receptors, including NMDA receptors, AMPA receptors, and voltage-gated calcium channels. N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide has also been shown to affect the phosphorylation state of several proteins involved in synaptic plasticity, including CREB and ERK. These effects suggest that N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide may have potential therapeutic applications in the treatment of neurological disorders.

Vorteile Und Einschränkungen Für Laborexperimente

N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide has several advantages as a research tool, including its potency and specificity as a CK2 inhibitor. N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide has also been shown to be stable in vitro and in vivo, making it a useful tool for studying the effects of CK2 inhibition in different cell types and animal models. However, N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide has some limitations, including its relatively low solubility in water, which can make it difficult to use in certain experimental settings.

Zukünftige Richtungen

There are several future directions for research on N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide. Another area of interest is the investigation of the effects of N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide on different cell types and animal models, with a focus on its potential therapeutic applications in the treatment of neurological disorders. Finally, the development of new methods for the synthesis of N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide and related compounds may also be an area of future research.

Synthesemethoden

The synthesis of N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide involves several steps, including the condensation of 3,5-dimethoxybenzaldehyde with 2,2-dimethylpropanoyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 6-amino-1,2,3,4-tetrahydroquinoline to form N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide. The synthesis of N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide is a complex process that requires expertise in organic chemistry.

Wissenschaftliche Forschungsanwendungen

N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide has been shown to have potential applications in biomedical research, particularly in the field of neuroscience. N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide has been found to be a potent inhibitor of the protein kinase CK2, which plays a critical role in regulating neuronal function. Inhibition of CK2 activity by N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide has been shown to modulate the activity of ion channels and receptors, leading to changes in synaptic transmission and plasticity.

Eigenschaften

Produktname |

N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide |

|---|---|

Molekularformel |

C23H28N2O4 |

Molekulargewicht |

396.5 g/mol |

IUPAC-Name |

N-[1-(2,2-dimethylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]-3,5-dimethoxybenzamide |

InChI |

InChI=1S/C23H28N2O4/c1-23(2,3)22(27)25-10-6-7-15-11-17(8-9-20(15)25)24-21(26)16-12-18(28-4)14-19(13-16)29-5/h8-9,11-14H,6-7,10H2,1-5H3,(H,24,26) |

InChI-Schlüssel |

KDZYZNLVBCSEBA-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC(=C3)OC)OC |

Kanonische SMILES |

CC(C)(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC(=C3)OC)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

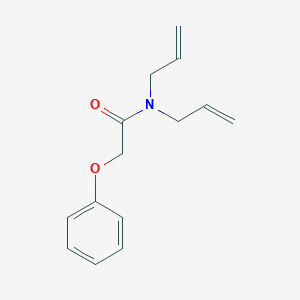

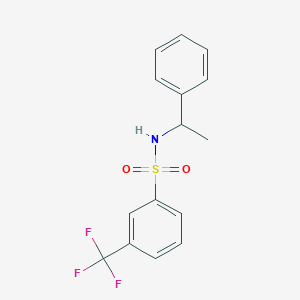

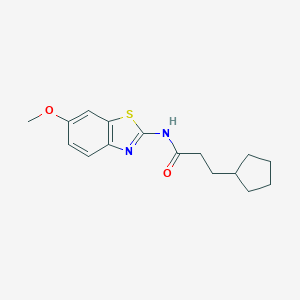

![1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidine](/img/structure/B263101.png)

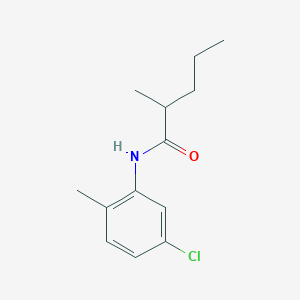

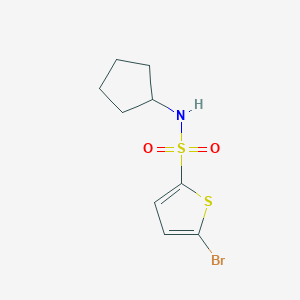

![5-bromo-N-[3-(trifluoromethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B263103.png)